

An In-depth Technical Guide to the Thermochemical Properties and Stability of Benzylidenemalononitrile

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Compound of Interest						
Compound Name:	Benzylidenemalononitrile					
Cat. No.:	B1330407	Get Quote				

This technical guide provides a comprehensive overview of the thermochemical properties and stability of **benzylidenemalononitrile** (BMN) and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the material's characteristics for synthesis, formulation, and safety assessments. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant processes.

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for **benzylidenemalononitrile** and its derivatives. These values are crucial for understanding the energetic properties and stability of these compounds.

Table 1: Enthalpy and Gibbs Free Energy of Formation for **Benzylidenemalononitrile** Derivatives



Compound	Enthalpy of Formation (ΔH) (kJ mol ⁻¹)	Gibbs Free Energy of Formation (ΔG) (kJ mol ⁻¹)	Reference
4- Hexyloxybenzylidene malononitrile	218.6	270.6	[1]
4- Decyloxybenzylidene malononitrile	113.6	171.6	[2]
Ethyl 2-cyano-3-(4- hexyloxy)phenylacryla te	10.5	21.1	[2]

Note: These values were determined by computational methods (B3LYP/6-31G(d,p)) for the formation from their respective aldehyde and malononitrile precursors.[1]

Table 2: Thermal Properties of Benzylidenemalononitrile and Derivatives



Compound	Melting Point (°C)	Decompositio n Temperature (°C)	Enthalpy (kJ/mol)	Reference
Benzylidenemalo nonitrile	83-85	Stable up to 300	Not Available	[3][4][5]
2-(4- (Diphenylamino) benzylidene)mal ononitrile (Form A-1)	138.02	319.88	25.4	[6]
2-(4- (Diphenylamino) benzylidene)mal ononitrile (Form A-2)	139.43	324.22	26.1	[6]
4- Hexyloxybenzylid enemalononitrile	42-43	Not Available	Not Available	[2]
4- Decyloxybenzylid enemalononitrile	49-51	Not Available	Not Available	[2]

Thermal Stability and Decomposition

Studies have shown that **benzylidenemalononitrile**s (BMNs) are generally stable up to 300°C.[3] Above this temperature, they undergo decomposition, with major products including hydrogen cyanide (HCN) and various rearranged products.[3] The thermal stability of substituted BMNs has been observed to follow the order: 2-Chloro-BMN > BMN > 2-Fluoro-BMN > 4-Methoxy-BMN.[3]

Due to the evolution of toxic hydrogen cyanide upon decomposition, it is recommended that any incineration or high-temperature processing of BMNs be conducted below 300°C with appropriate safety measures.[3]



Experimental Protocols

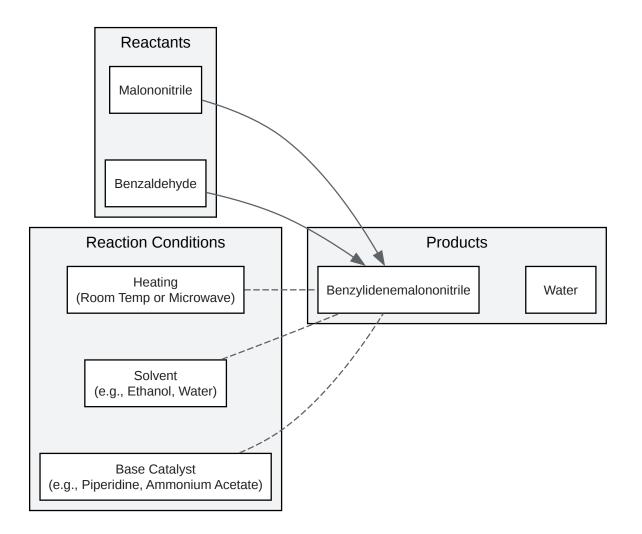
The determination of thermochemical properties and stability of **benzylidenemalononitrile** involves several key experimental techniques.

Synthesis of Benzylidenemalononitrile via Knoevenagel Condensation

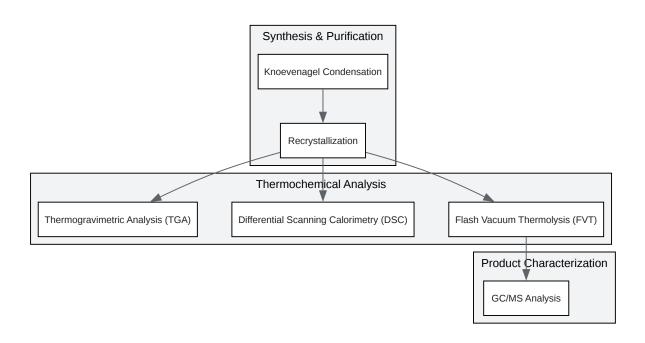
Benzylidenemalononitrile and its derivatives are commonly synthesized through a Knoevenagel condensation reaction.

- Conventional Method: Equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde) and
 malononitrile are dissolved in a suitable solvent like ethanol. A catalytic amount of a base,
 such as piperidine, is added to the solution.[6] The mixture is stirred at room temperature for
 several hours. The product can then be precipitated by the addition of water and collected by
 filtration.[6]
- Microwave-Assisted Synthesis: For a more rapid and environmentally friendly approach, the
 aldehyde and malononitrile are mixed with a catalytic amount of ammonium acetate in a
 porcelain dish.[1] The mixture is then irradiated in a microwave oven at a specific power
 (e.g., 320 W) for a short duration (20-50 seconds).[1] The progress of the reaction is
 monitored by thin-layer chromatography (TLC). The crude product is then purified by
 recrystallization.[1]









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